N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea
Overview
Description
N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea, also known as fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. It was first synthesized in the early 1970s by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 1987.
Mechanism of Action
Fluoxetine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in gene expression, and modulation of neuroplasticity. It has also been associated with changes in the structure and function of brain regions involved in emotional processing and regulation.
Advantages and Limitations for Lab Experiments
Fluoxetine is widely used in laboratory experiments as a tool for studying the role of serotonin in various physiological and pathological processes. Its advantages include its high selectivity for serotonin reuptake, its relatively long half-life, and its well-established safety profile. However, its limitations include the potential for off-target effects, the need for careful dosing and timing, and the possibility of confounding factors such as stress and environmental factors.
Future Directions
There are a number of potential future directions for research on N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea and related compounds. These include the development of more selective and potent SSRIs, the investigation of the role of serotonin in other physiological processes, and the exploration of novel therapeutic targets for the treatment of depression and other mood disorders. Additionally, there is growing interest in the use of N'-[2-(4-fluorophenyl)ethyl]-N,N-dimethylurea and other SSRIs as tools for enhancing neuroplasticity and promoting recovery from brain injury or disease.
Scientific Research Applications
Fluoxetine has been extensively studied for its therapeutic effects, particularly in the treatment of depression and anxiety disorders. It has also been investigated for its potential use in the treatment of other conditions, such as obsessive-compulsive disorder (OCD), bulimia nervosa, and premenstrual dysphoric disorder (PMDD).
properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]-1,1-dimethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZPCDYKULKUCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Fluorophenyl)ethyl]-1,1-dimethylurea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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